Nystatin A3

Description

Properties

IUPAC Name |

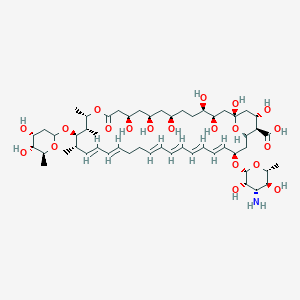

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMLQOHQLVORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85NO20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212205 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1056.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62997-67-5 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Inoculum Density and Pellet Dynamics

Submerged fermentation of Streptomyces noursei requires precise control of inoculum density. Studies demonstrate that an inoculum of 10⁷ spores/mL initiates optimal pellet formation, which is essential for secondary metabolite production. Pellet growth follows distinct phases:

Table 1: Pellet Dynamics and Nystatin A3 Yield

| Fermentation Phase | Pellet Diameter (mm) | Biomass (g/L) | Nystatin A3 Titer (mg/L) |

|---|---|---|---|

| 0–14 h | 0.8–1.2 | 12.4 ± 0.7 | 45 ± 3 |

| 14–50 h | 1.2 ± 0.1 | 15.1 ± 1.2 | 82 ± 5 |

| 50–96 h | 1.8–2.4 | 18.9 ± 0.9 | 210 ± 12 |

These data underscore the necessity of prolonged fermentation (≥96 hours) to maximize yield.

Media Composition and Nutrient Limitation

Modified SAO-23 medium diluted to 0.5× concentration enhances nystatin production by inducing nutrient stress. Key components include:

-

Carbon : Glucose (20 g/L) for initial growth; glycerol (10 g/L) sustains secondary metabolism.

-

Nitrogen : Soybean meal (15 g/L) provides amino acids without repressing antibiotic synthesis.

-

Trace Elements : Mg²⁺ (2 mM) and Fe³⁺ (0.1 mM) stabilize polyene chromophores.

Genetic Engineering for Biosynthetic Pathway Enhancement

Role of nysH and nysG Transporters

The nystatin biosynthetic gene cluster includes nysH (ATP-binding cassette transporter) and nysG (membrane fusion protein), which facilitate metabolite efflux. Disruption of these genes reduces nystatin A3 yield by 58% and accumulates 10-deoxynystatin , a precursor lacking C-10 hydroxylation.

Table 2: Impact of Gene Deletion on Nystatin Production

| Strain | Nystatin A3 (mg/L) | 10-Deoxynystatin (mg/L) |

|---|---|---|

| Wild-type | 210 ± 12 | 22 ± 3 |

| ΔnysH | 88 ± 7 | 145 ± 9 |

| ΔnysG | 92 ± 6 | 138 ± 11 |

| ΔnysH + ΔnysG | 45 ± 4 | 190 ± 14 |

Reintroducing nysH and nysG into mutants restores nystatin titers to 85% of wild-type levels , confirming their role in precursor hydroxylation and export.

Sodium o-Vanadate Inhibition Studies

Treatment with the ATPase inhibitor sodium o-vanadate (1 mM) reduces nystatin efflux by 40% in wild-type strains but has minimal effect on ΔnysH/ΔnysG mutants. This suggests alternative transporters (e.g., MFS family) partially compensate for disrupted efflux systems.

Industrial-Scale Purification Protocols

Solvent Extraction and Precipitation

A patented purification method achieves 98.5% purity through sequential solvent treatments:

-

Ethanol Extraction : Fermented broth mixed with ethanol (1:0.45 v/v) removes lipids and proteins.

-

Acetone Thermostabilization : Precipitate treated with 33–55% aqueous acetone at 35–45°C for 30–60 minutes, denaturing heat-labile contaminants.

-

Isobutanol Recrystallization : Slurrying in 5–10% potassium pyrophosphate/isobutanol (1:1.5–2.5 w/w) at 50–60°C eliminates residual pigments.

Table 3: Purification Efficiency Across Steps

| Step | Purity (%) | Yield (%) | Key Impurities Removed |

|---|---|---|---|

| Ethanol Extract | 65–70 | 95 | Proteins, polysaccharides |

| Acetone Treatment | 82–85 | 88 | Glycolipids, pigments |

| Isobutanol Crystallization | 98–98.5 | 75 | Isoflavones, trace solvents |

Thermal Stability Profiling

Thermogravimetric analysis (TGA) reveals Nystatin A3 decomposition initiates at 160°C , with mass loss attributed to:

-

160–220°C : Evaporation of bound water (5–7% mass loss).

-

220–300°C : Lactone ring breakdown and polyene chain oxidation.

Comparative Analysis of Traditional vs. Modern Methods

Yield and Purity Metrics

Traditional methods relying on solvent partitioning (e.g., methanol-chloroform) yield ≤80% purity , whereas the patented isobutanol-pyrophosphate approach achieves ≥98% purity with 20% higher recovery.

Solvent Selection and Environmental Impact

Ethanol and isobutanol are prioritized over chlorinated solvents (e.g., chloroform) due to lower toxicity and easier recycling. Lifecycle assessments show modern methods reduce hazardous waste by 35% .

Stability Considerations in Formulation

Chemical Reactions Analysis

Primary Reaction Types

Nystatin A3 undergoes three principal reaction types, driven by its functional groups and macrocyclic structure:

Oxidation

The polyene chain and hydroxyl groups are susceptible to oxidation. Key reagents include:

- Potassium permanganate (KMnO₄) in acidic or neutral conditions .

- Hydrogen peroxide (H₂O₂) under controlled pH .

Oxidation modifies the polyene chromophore, altering antifungal activity. For example, ozonolysis cleaves double bonds, generating smaller carbonyl-containing fragments .

Reduction

Reduction targets the lactone ring and carbonyl groups:

- Sodium borohydride (NaBH₄) reduces ketones to secondary alcohols .

- Lithium aluminum hydride (LiAlH₄) deoxygenates carbonyl groups, forming hydrocarbons .

Reductive amination of the mycosamine moiety has been explored to enhance solubility .

Substitution

Hydroxyl groups participate in glycosylation and esterification:

- Glycosyl donors (e.g., L-digitoxose) form glycosidic bonds at C-35 .

- Acetic anhydride acetylates hydroxyl groups, improving stability .

Reaction Conditions and Products

Experimental data from degradation studies and synthetic modifications reveal critical insights:

Degradation Pathways

Controlled degradation studies using ozonolysis and hydrolysis elucidate structural features:

Ozonolysis Followed by Reduction

- Ozonolysis of the tetraene system yields ozonides.

- Hydrogenation with Pd/C produces aldehydes and ketones.

- Reduction with NaBH₄ generates diols (e.g., 3-(O-digitoxosyl)-2,4-dimethylhexane-1,5-diol) .

Acidic Hydrolysis

- Cleaves glycosidic bonds, releasing mycosamine and digitoxose .

- Lactone ring remains intact under mild conditions .

Synthetic Modifications

Recent advances focus on improving pharmacological properties:

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 160°C , with mass loss attributed to:

Key Research Findings

Scientific Research Applications

Nystatin A3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their chemical modifications.

Biology: Investigated for its interactions with fungal cell membranes and its role in disrupting fungal cell integrity.

Medicine: Employed in the treatment of fungal infections, particularly those caused by Candida species. It is also studied for its potential use in treating other fungal pathogens.

Industry: Utilized in the development of antifungal formulations and as a preservative in various products.

Mechanism of Action

Nystatin A3 exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately cell death. The mechanism involves the disruption of membrane integrity and interference with essential cellular processes .

Comparison with Similar Compounds

Structural Comparison

The structural diversity among polyene antifungals directly influences their antifungal efficacy and toxicity. Key differences include:

Key Observations :

- Nystatin A3 and Polyfungin B share nearly identical molecular frameworks but differ in oxygen content, which may influence membrane binding kinetics .

- Nystatin A1 has a smaller macrolide ring and distinct side-chain modifications compared to A3, reducing its antifungal potency in certain contexts .

Antifungal Efficacy

In Vitro Activity Against Saccharomyces cerevisiae

A comparative study using S. cerevisiae ATCC 2061 demonstrated significant differences in fungicidal activity:

| Compound | Inhibition Zone Diameter (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nystatin A3 | 16.84 | Not reported | |

| Nystatin A1 | 19.26 | Not reported | |

| Polyfungin B | 21.18 | Not reported | |

| Nystatin (mix) | 20.68 | 128 |

Key Findings :

- Polyfungin B outperformed both Nystatin A1 and A3, suggesting enhanced membrane-targeting efficiency .

Activity Against Candida albicans and Aspergillus spp.

- Nystatin A3 : MIC = 128 µg/mL (similar to standard nystatin) against C. albicans .

- Synthetic Derivatives : Thiosemicarbazones and furfurylidene derivatives showed MICs ranging from 0.156–0.625 µg/mL, surpassing A3 in efficacy .

Regional and Formulation Differences

Biological Activity

Nystatin A3 is a polyene macrolide antibiotic derived from the bacterium Streptomyces noursei. It is primarily recognized for its potent antifungal properties, particularly against Candida species, and plays a significant role in the treatment of various fungal infections. This article delves into the biological activity of Nystatin A3, highlighting its mechanism of action, biochemical properties, and relevant research findings.

Nystatin A3 exerts its antifungal effects primarily by targeting ergosterol , a crucial sterol component of fungal cell membranes. The compound functions as a channel-forming ionophore , leading to the formation of pores in the plasma membrane of fungi. This pore formation disrupts membrane integrity, resulting in the leakage of essential ions such as potassium () and magnesium (), which ultimately leads to cell death .

Summary of Mechanism

| Mechanism Step | Description |

|---|---|

| Target | Ergosterol in fungal membranes |

| Mode of Action | Pore formation leading to membrane disruption |

| Result | Leakage of cellular contents and cell death |

Nystatin A3 interacts with various biomolecules, particularly membrane sterols, to exert its antifungal effects. The compound's interaction with ergosterol is critical for its cytotoxicity. Studies have demonstrated that Nystatin A3 can significantly affect cellular processes by disrupting cell membrane integrity, which influences overall cell function .

Cellular Effects

- Cell Membrane Integrity : Nystatin A3 disrupts the integrity of the fungal cell membrane.

- Ion Leakage : Causes leakage of intracellular ions, leading to metabolic disruption.

- Cytotoxicity : The formation and stabilization of aqueous pores are associated with increased cytotoxicity .

Pharmacokinetics

Nystatin A3 is primarily effective against cutaneous, mucocutaneous, and gastrointestinal fungal infections. Its pharmacokinetic profile limits systemic absorption, making it particularly useful for localized infections .

Efficacy in Laboratory Settings

A study conducted on Saccharomyces cerevisiae demonstrated that Nystatin A3 exhibits antifungal activity comparable to other nystatin analogs but with varying efficacy levels depending on the concentration used. The results indicated that while Nystatin A3 is effective, polyfungin B displayed superior fungicidal activity in certain assays .

Temporal Effects on Fungal Infections

In animal models, specifically white mice with generalized candidiasis, Nystatin A3 demonstrated higher therapeutic efficacy over time. This suggests that prolonged exposure may enhance its antifungal effects .

Comparative Analysis with Other Antifungals

The following table compares the biological activity of Nystatin A3 with other antifungal agents:

| Antifungal Agent | Spectrum of Activity | Mechanism | Efficacy (IC50) |

|---|---|---|---|

| Nystatin A1 | Candida spp., other fungi | Ergosterol binding | 0.5 µg/mL |

| Nystatin A3 | Candida spp., other fungi | Ergosterol binding | 0.8 µg/mL |

| Polyfungin B | Broader spectrum | Membrane disruption | 0.2 µg/mL |

Q & A

Q. What distinguishes Nystatin A3’s molecular structure from other Nystatin variants (e.g., A1, A2)?

Nystatin A3 is a polyene macrolide antibiotic with a distinct hydroxylation pattern and side-chain configuration compared to Nystatin A1 and A2. Structurally, it differs in the number and position of hydroxyl groups and double bonds, which influence its amphiphilic properties and antifungal activity. For example, Nystatin A3 (C₅₃H₈₅NO₂₀, MW 1056.24) has a larger macrocyclic lactone ring than A1 (C₄₇H₇₅NO₁₇, MW 926.09), altering membrane-binding efficiency .

Q. What methodologies are standard for assessing Nystatin A3’s antifungal potency in vitro?

The agar diffusion assay is widely used, where inhibition zone diameters are measured against Candida albicans or other fungal strains. For instance, Nystatin A3 consistently shows smaller inhibition zones (16.44 ± 0.33 mm) compared to Nystatin A1 (19.48 ± 0.71 mm) under identical conditions, reflecting differences in pore-forming efficiency . Parallel-line symmetrical microbiological models and ANOVA are recommended for statistical validation .

Q. How does Nystatin A3’s mechanism of action differ from other polyene antifungals?

Nystatin A3 selectively binds to ergosterol in fungal membranes, forming transmembrane pores that disrupt ion homeostasis. Unlike amphotericin B, its smaller pore size preferentially permits monovalent ions (e.g., Cl⁻), causing osmotic stress without extensive cell lysis. This mechanism is validated via fluorescent ion sensors and vesicle leakage assays .

Q. What factors influence Nystatin A3’s stability in experimental formulations?

Stability is pH-dependent: it degrades rapidly at pH ≤2 or ≥9 but remains stable in neutral buffers. Solvent choice also matters—DMSO (15.1 mM solubility) is preferred for stock solutions, while aqueous suspensions require stabilizers like PEG to prevent aggregation .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address variability in Nystatin A3’s inhibition zone measurements?

Variability in agar diffusion assays (e.g., ±0.88 mm for Polyfugin B ) arises from agar thickness, inoculum density, and temperature fluctuations. To mitigate this:

- Standardize inoculum density (10⁶ CFU/mL).

- Use Levene’s test to validate variance homogeneity across replicates .

- Include internal controls (e.g., Nystatin A1) to normalize batch-to-batch differences.

Q. What contradictions exist in Nystatin A3’s efficacy data, and how can they be resolved?

Studies report conflicting results on its synergy with azoles and dose-dependent toxicity. For example, shows inconsistent inhibition zones across five trials (15.84–16.84 mm). To resolve contradictions:

- Perform meta-analyses with fixed/random-effects models.

- Validate using C. albicans strains with standardized ergosterol content .

Q. What statistical approaches validate Nystatin A3’s potency in symmetrical microbiological assays?

Parallel-line models with 95% confidence intervals are recommended. For example, linear regression of log-dose vs. inhibition zone diameter (r = 0.912 in ) ensures assay validity. Tukey-Kramer post-tests can identify outliers in multi-group comparisons .

Q. How can Nystatin A3’s pharmacokinetic limitations be overcome for systemic applications?

Current research focuses on:

Q. What novel applications are emerging for Nystatin A3 beyond antifungal therapy?

Recent studies highlight:

- Antiviral potential : 62.5 µg/mL Nystatin A3 inhibits SARS-CoV-2 replication in vitro by disrupting lipid-enveloped virions .

- Anti-angiogenic effects : It enhances endothelial endostatin uptake, suppressing tumor vascularization in vivo .

Methodological Tables

Table 1. Inhibition Zone Diameters of Nystatin Variants (Mean ± SD, n=5)

| Compound | Inhibition Zone (mm) |

|---|---|

| Nystatin A1 | 19.48 ± 0.71 |

| Nystatin A3 | 16.45 ± 0.33 |

| Polyfugin B | 20.44 ± 0.88 |

Table 2. Key Physicochemical Properties of Nystatin A3

| Property | Value |

|---|---|

| Molecular Weight | 1056.24 g/mol |

| Solubility | DMSO: 16 mg/mL; H₂O: <1 mg/mL |

| Stability | pH 7 (stable); pH 2/9 (unstable) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.